5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one
Description
Chemical Identity and Structural Significance
This compound represents a distinctive member of the spirocyclic indole family, characterized by its unique molecular architecture that combines an indole ring system with a cyclopropane moiety linked through a quaternary spiro carbon center. The compound possesses the molecular formula C₁₀H₈BrNO and exhibits a molecular weight of 238.08 grams per mole, as documented in comprehensive chemical databases. The systematic International Union of Pure and Applied Chemistry name for this compound is 5-bromospiro[1H-indole-2,1'-cyclopropane]-3-one, which accurately describes the structural arrangement of its constituent heterocyclic and carbocyclic components.
The molecular structure incorporates several distinctive features that contribute to its chemical significance. The presence of a bromine substituent at the 5-position of the indole ring system introduces electronic effects that can significantly influence the compound's reactivity and biological activity patterns. The spiro junction between the indole and cyclopropane rings creates a rigid three-dimensional framework that constrains molecular conformations and provides unique spatial arrangements not commonly found in conventional planar aromatic systems. This structural rigidity is particularly important in medicinal chemistry applications, where precise molecular shape can determine binding affinity and selectivity for biological targets.
The compound's structural data reveals specific geometric parameters that define its three-dimensional architecture. The Simplified Molecular-Input Line-Entry System representation C1CC12C(=O)C3=C(N2)C=CC(=C3)Br provides a concise description of the connectivity pattern, while the International Chemical Identifier string InChI=1S/C10H8BrNO/c11-6-1-2-8-7(5-6)9(13)10(12-8)3-4-10/h1-2,5,12H,3-4H2 offers comprehensive structural information including stereochemical details. These identifiers facilitate accurate database searches and ensure unambiguous compound identification across different chemical information systems.
Table 1: Fundamental Chemical Properties of this compound
The spirocyclic architecture of this compound places it within a privileged class of molecular scaffolds that have gained considerable attention in contemporary drug discovery and development programs. The quaternary carbon center at the spiro junction eliminates conformational flexibility around this critical position, resulting in a more predictable three-dimensional shape compared to flexible acyclic or monocyclic alternatives. This structural constraint can lead to enhanced selectivity and reduced off-target effects in biological systems, making spirocyclic compounds valuable templates for pharmaceutical development.
Historical Context of Spirocyclic Indole Derivatives
The development of spirocyclic indole chemistry traces its origins to early twentieth-century investigations into heterocyclic synthesis and natural product structure elucidation. The foundational work in this field was significantly influenced by the discovery of the Pictet-Spengler reaction in 1911, which provided researchers with powerful tools for constructing complex polycyclic indole systems. Although initial attempts to synthesize stable spirocyclic indole derivatives were met with challenges due to rapid rearomatization processes that favored the restoration of aromatic character, these early investigations established important precedents for understanding the unique reactivity patterns of dearomatized indole systems.
The historical development of spirocyclic indole chemistry was marked by several key breakthroughs that gradually overcame the inherent instability issues associated with these systems. Early researchers observed that spirocyclic indole intermediates frequently underwent rapid 1,2-migration reactions to restore aromaticity, making their isolation and characterization extremely challenging. This phenomenon, first reported by Pictet and Spengler as they investigated spirocyclic intermediates, became a defining characteristic that shaped subsequent synthetic strategies and mechanistic understanding of indole dearomatization processes.
The successful isolation of stable spirocyclic indole derivatives required innovative synthetic approaches that could either stabilize the dearomatized system or prevent unwanted rearomatization reactions. A significant milestone in this field occurred in 2010 when researchers successfully isolated stable spiroindoline derivatives using advanced catalytic systems, particularly those employing iridium-based catalysts. This achievement opened new avenues for systematic investigation of spirocyclic indole properties and applications, leading to rapid expansion of research interest in this area.
Subsequent developments in spirocyclic indole chemistry were driven by growing recognition of their presence in biologically active natural products and their potential as pharmaceutical scaffolds. Various synthetic methodologies emerged to address the challenges associated with spirocyclic indole synthesis, including interrupted Fischer indolization reactions, dearomatization strategies, and condensation-based approaches. These methodological advances enabled researchers to prepare diverse libraries of spirocyclic indole derivatives for biological evaluation and structure-activity relationship studies.
The evolution of synthetic strategies for spirocyclic indole construction reflects broader trends in organic chemistry toward more efficient and selective reaction methodologies. Modern approaches often employ transition metal catalysis, organocatalysis, and other advanced synthetic techniques to achieve high levels of stereoselectivity and functional group tolerance. These developments have transformed spirocyclic indole synthesis from a challenging synthetic curiosity into a robust and practical area of synthetic organic chemistry.
Position in Contemporary Organic Chemistry Research
Contemporary research in spirocyclic indole chemistry, including derivatives such as this compound, occupies a prominent position at the intersection of synthetic methodology development, medicinal chemistry, and structural biology. Modern synthetic approaches to spirocyclic indole derivatives emphasize efficiency, selectivity, and functional group tolerance, with particular focus on developing environmentally benign reaction conditions and catalytic processes. The field has witnessed significant advances in the development of transition metal-catalyzed spirocyclization reactions that provide direct access to complex spirocyclic frameworks from readily available starting materials.
Recent methodological developments have demonstrated the versatility of spirocyclic indole scaffolds as platforms for further synthetic elaboration. Advanced cross-coupling reactions, nucleophilic substitution processes, and hydrolysis procedures have been successfully applied to spirocyclic indole derivatives, enabling the preparation of structurally diverse libraries for biological screening. These synthetic transformations highlight the potential of compounds like this compound to serve as versatile intermediates in the synthesis of more complex molecular architectures.
The contemporary significance of spirocyclic indole derivatives extends beyond their synthetic utility to encompass important applications in medicinal chemistry and drug discovery. Research has demonstrated that spirocyclic indole frameworks can exhibit diverse biological activities, including anticancer, antimicrobial, and neurological effects. The three-dimensional character of these molecules allows them to interact with biological targets in ways that are difficult to achieve with conventional planar aromatic systems, potentially leading to improved selectivity and reduced side effects in therapeutic applications.
Table 2: Contemporary Research Applications of Spirocyclic Indole Derivatives
Modern computational chemistry approaches have also contributed significantly to understanding the properties and potential applications of spirocyclic indole derivatives. Molecular modeling studies provide insights into conformational preferences, electronic properties, and potential binding modes with biological targets. These computational investigations complement experimental research and help guide synthetic efforts toward the most promising molecular targets.
The environmental compatibility of modern spirocyclic indole synthesis has become an increasingly important consideration in contemporary research. Green chemistry principles have been successfully applied to develop solvent-free reaction conditions, mechanochemical synthesis protocols, and aqueous reaction media for spirocyclic indole construction. These environmentally benign approaches not only reduce the environmental impact of synthetic chemistry but often provide improved yields and selectivities compared to traditional methods.
Current research trends in spirocyclic indole chemistry emphasize the development of enantioselective synthetic methodologies that can provide access to optically pure compounds. Asymmetric catalysis, chiral auxiliary-based approaches, and kinetic resolution strategies have all been successfully applied to spirocyclic indole synthesis. The ability to control absolute stereochemistry is particularly important for biological applications, where different enantiomers can exhibit dramatically different biological activities.
Properties
IUPAC Name |
5-bromospiro[1H-indole-2,1'-cyclopropane]-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-1-2-8-7(5-6)9(13)10(12-8)3-4-10/h1-2,5,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQQYCNKWWHHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is often implicated in cancer development.
Mode of Action
5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one interacts with CDK8, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
The inhibition of CDK8 affects multiple biochemical pathways involved in cell cycle regulation. These include the Wnt/β-catenin signaling pathway , which is crucial for cell proliferation and differentiation. By inhibiting CDK8, the compound disrupts these pathways, leading to the arrest of cell division and potentially inducing apoptosis.
Pharmacokinetics
The compound’s molecular weight (23698 g/mol) suggests that it may have good bioavailability
Biochemical Analysis
Biochemical Properties
5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, influencing their activity and thereby modulating signal transduction pathways. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation depending on the specific enzyme and context.
Cellular Effects
The effects of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical effects.
Metabolic Pathways
5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and subsequent clearance from the body. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is crucial for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria and nucleus, where it can interact with target biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, thereby influencing its overall efficacy.
Biological Activity
5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one (CAS Number: 1369235-73-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H8BrNO
- Molecular Weight : 238.08 g/mol
- Purity : Typically reported at 97% in research contexts .
Research indicates that compounds with similar structures often interact with cellular pathways involved in cancer proliferation, apoptosis, and microtubule dynamics. The unique spirocyclic structure of this compound suggests potential interactions with protein targets involved in these pathways.
Microtubule Disruption
Similar compounds have been shown to inhibit tubulin polymerization, leading to disruption of microtubule formation. This effect can induce apoptosis in cancer cells by triggering cell cycle arrest and activating apoptotic pathways. For instance, derivatives of disorazole C1 have demonstrated potent anti-proliferative effects against various cancer cell lines by destabilizing microtubules and altering expression levels of key proteins involved in cell cycle regulation .
Anticancer Activity
A study examining the anticancer properties of related compounds found that they exhibited significant growth inhibition in human colorectal cancer cell lines. The IC50 values ranged from 4 to 26 nM, indicating high potency against these cancer cells . The compound's ability to induce apoptosis was also noted, with cleavage of PARP (a marker for apoptosis) observed after treatment.
| Cell Line | IC50 (nM) | Apoptosis Induction |
|---|---|---|
| HCT116 | 4 | Yes |
| RKO | 10 | Yes |
| HCT15 | 26 | Yes |
Mechanistic Insights
The mechanism behind the anticancer activity appears to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization, leading to microtubule disruption.
- Apoptotic Pathway Activation : Induction of apoptosis through mitochondrial pathways and activation of caspases.
- Cell Cycle Arrest : Compounds have been reported to cause G2/M phase arrest in treated cells.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research has indicated that spirocyclic compounds like 5'-bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that compounds with similar structures induced apoptosis in breast cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disrupting bacterial cell walls, leading to cell death .
Synthetic Utility
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various modifications, enabling the development of more complex molecules.
Synthetic Pathways
A common synthetic approach involves the cyclization of indole derivatives with cyclopropane precursors under specific conditions to yield this spirocyclic compound. This method allows for the introduction of diverse functional groups, enhancing the versatility of the compound in further reactions .
Case Study 1: Synthesis and Biological Evaluation
In a recent study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its biological activity against different cancer cell lines. The study reported a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial therapies .
Comparison with Similar Compounds
Spirocyclic Core Modifications
- Cyclopropane vs. Cyclopentane Rings: The target compound features a spirocyclopropane ring, while 3fa () contains a spirocyclopentane.
- Heterocyclic Additions : 6'-Bromo-1',2'-dihydrospiro[tetrahydropyran-4,3'-pyrrolo[3,2-b]pyridine]-2'-one () incorporates a tetrahydropyran-pyrrolopyridine system, differing in electronic properties and hydrogen-bonding capacity due to oxygen and nitrogen atoms in the scaffold.
Substituent Effects
- Bromine Positioning : The bromine atom in 5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one is likely at the 5' position on the indole moiety, similar to compounds 34 and 35 (). Bromination at this site is common in medicinal chemistry to modulate lipophilicity and steric effects .
- Functional Group Diversity : Analogs like 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone () introduce thiosemicarbazone moieties, enabling metal chelation and hydrogen bonding, which are absent in the target compound .
Preparation Methods
Method A: Multi-step Synthesis via Cyclopropanation and Bromination
- Step 1: Synthesis of indole core via Fischer synthesis.
- Step 2: Cyclopropanation of the indole at the appropriate position using diazomethane derivatives or carbene precursors.
- Step 3: Bromination at the 5-position using NBS in a suitable solvent at 0°C to 20°C, ensuring regioselectivity.
- Step 4: Purification via chromatography or recrystallization.
Method B: One-pot or Mild Condition Synthesis
- Approach: Direct cyclization and bromination in a single step using optimized reaction conditions, often employing catalytic systems to facilitate the formation of the spirocyclic structure and subsequent bromination simultaneously.
Data Table of Preparation Conditions
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| 1. Indole synthesis | Phenylhydrazine + aldehyde | Ethanol | Reflux | 12-24 hrs | High | Classical Fischer synthesis |
| 2. Cyclopropanation | Diazo compounds | Dichloromethane | 0°C to 25°C | 2-4 hrs | Moderate | Transition metal catalysis |
| 3. Bromination | N-Bromosuccinimide | Acetic acid/dichloromethane | 0°C to 20°C | 1-2 hrs | High | Regioselective at 5-position |
| 4. Purification | Chromatography | - | - | - | Purity >95% | Standard purification |
Notes on Reaction Conditions and Optimization
- Temperature Control: Maintaining low temperatures (0°C to 20°C) during bromination minimizes over-bromination and side reactions.
- Choice of Solvent: Dichloromethane and acetic acid are preferred solvents for bromination due to their polarity and ability to stabilize intermediates.
- Catalysts: Transition metals like copper or rhodium can facilitate cyclopropanation steps.
- Yield Optimization: Use of excess brominating agent and controlled addition can improve regioselectivity and yield.
Research Findings and Innovations
Recent patents suggest that employing milder reaction conditions and one-pot synthesis strategies significantly improves yield and reduces by-products. For example, the use of specific catalysts and optimized temperature profiles during cyclization and bromination steps has been shown to enhance overall efficiency.
Q & A
Q. What are the standard synthetic routes for preparing 5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one?
The compound is typically synthesized via multi-step reactions involving cyclopropane ring formation and indole functionalization. For example:
- Step 1 : React 3-(2-azidoethyl)-5-bromo-1H-indole with 1-Ethynyl-3,5-dimethoxybenzene in PEG-400/DMF (2:1) with CuI catalysis (12 hours, room temperature) .
- Step 2 : Purify via flash column chromatography (70:30 ethyl acetate/hexane) to isolate the product (50% yield) .
- Step 3 : Confirm structure using , , and high-resolution mass spectrometry (FAB-HRMS m/z 427.0757 [M+H]) .
Q. How is the purity and identity of the compound validated in academic research?
- Chromatography : TLC (R = 0.30 in 70:30 ethyl acetate/hexane) and HPLC (purity ≥97%) .
- Spectroscopy : for functional group verification and HRMS for molecular weight confirmation .
- Elemental Analysis : Used to validate empirical formulas (e.g., CHO) .
Q. What are the key spectral characteristics of this compound?
- NMR : Distinct signals for the cyclopropane protons (δ ~1.5–2.5 ppm) and indole NH (δ ~10–12 ppm) .
- IR : Stretching frequencies for the ketone (C=O, ~1700 cm) and aromatic C-Br (~600 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in X-ray crystallography data for spirocyclic compounds?
- Case Study : Single-crystal X-ray diffraction revealed a trans-stereoisomeric configuration in 5'-bromo derivatives. Discrepancies in bond angles (e.g., cyclopropane ring distortions) were resolved by comparing experimental data with density functional theory (DFT) calculations .
- Method : Use a synchrotron radiation source for high-resolution data collection and refine structures with software like SHELXL .
Q. What strategies optimize the reactivity of the bromine substituent in cross-coupling reactions?
- Catalytic Systems : Employ Pd(PPh)/CuI in Sonogashira couplings to retain the spirocyclic framework while substituting bromine .
- Solvent Effects : DMF or THF enhances solubility of the bulky spiro structure, preventing premature cyclopropane ring opening .
- Monitoring : Track reaction progress via if fluorinated analogs are synthesized .
Q. How can researchers address low yields in spiro[indole-cyclopropane] syntheses?
- Issue : Steric hindrance from the cyclopropane ring reduces reaction efficiency.
- Solution :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .
- Introduce directing groups (e.g., methoxy) on the indole ring to stabilize intermediates .
Q. What analytical methods differentiate stereoisomers in spirocyclic systems?
- Chiral HPLC : Resolve enantiomers using a Chiralpak IA column (hexane/isopropanol = 85:15) .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with computational models to assign absolute configurations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
